molecular formula C12H20Cl2N2O2 B14739307 (E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium

(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium

Cat. No.: B14739307
M. Wt: 295.20 g/mol
InChI Key: KTPMWKWHKDYSEM-FOCLMDBBSA-N
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Description

(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium typically involves multiple steps, starting with the chlorination of cyclohexane to produce 2-chlorocyclohexane. This intermediate is then subjected to further reactions involving azaniumylidene and oxidoazanium groups under controlled conditions to achieve the desired compound. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by advanced purification techniques to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Industry: Utilized in the production of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium involves its interaction with molecular targets through its reactive functional groups. These interactions can lead to the formation of new bonds or the modification of existing ones, affecting various biochemical pathways. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated cyclohexane derivatives and oxidoazaniumylidene compounds. Examples are:

  • 2-chlorocyclohexanone
  • 2-chlorocyclohexanol
  • Oxidoazaniumylidene derivatives with different substituents

Uniqueness

What sets (E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in various fields of research.

Properties

Molecular Formula

C12H20Cl2N2O2

Molecular Weight

295.20 g/mol

IUPAC Name

(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium

InChI

InChI=1S/C12H20Cl2N2O2/c13-9-5-1-3-7-11(9)15(17)16(18)12-8-4-2-6-10(12)14/h9-12H,1-8H2/b16-15+

InChI Key

KTPMWKWHKDYSEM-FOCLMDBBSA-N

Isomeric SMILES

C1CCC(C(C1)/[N+](=[N+](/C2CCCCC2Cl)\[O-])/[O-])Cl

Canonical SMILES

C1CCC(C(C1)[N+](=[N+](C2CCCCC2Cl)[O-])[O-])Cl

Origin of Product

United States

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